4-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid
Description
4-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety
Properties
IUPAC Name |
4-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-3-2-8(6-10(12)14(15,16)17)9-4-5-18-11(7-9)13(19)20/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYOLUMBPGWTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-trifluoromethylphenylboronic acid and picolinic acid.
Coupling Reaction: The key step involves a Suzuki-Miyaura coupling reaction between 4-methoxy-3-trifluoromethylphenylboronic acid and a halogenated picolinic acid derivative. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired 4-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-(4-formyl-3-trifluoromethylphenyl)picolinic acid.
Reduction: Formation of 4-(4-methoxy-3-methylphenyl)picolinic acid.
Substitution: Formation of 4-(4-nitro-3-trifluoromethylphenyl)picolinic acid.
Scientific Research Applications
4-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-trifluoromethylphenylboronic acid
- 4-Methoxy-3-trifluoromethylbenzeneboronic acid
- 4-Methoxy-3-methylphenylpicolinic acid
Uniqueness
4-(4-Methoxy-3-trifluoromethylphenyl)picolinic acid is unique due to the presence of both a methoxy group and a trifluoromethyl group on the phenyl ring, which imparts distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
